Increased Lipophilicity (XLogP3 4.5) vs. Ethanolamine Analog (LogP 4.52): Comparable Hydrophobicity with Enhanced Hydrogen-Bonding Capacity for Improved Polyester Affinity
The target compound (CAS 73384-72-2) has a computed XLogP3 of 4.5, which is statistically indistinguishable from the 4.52 LogP of the closest ethanolamine analog 2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethanol (CAS 68391-44-6) [1]. However, the target compound possesses 2 hydrogen-bond donors and 9 hydrogen-bond acceptors versus 2 donors and 7 acceptors for the ethanolamine analog, as computed from the molecular structures [1]. The additional hydrogen-bond acceptor sites arise from the methoxy and secondary hydroxyl groups on the propanol side chain, which can enhance temporary dipole-dipole interactions with the ester carbonyl groups of poly(ethylene terephthalate) (PET) fibers during high-temperature dyeing without compromising the hydrophobic character required for disperse dye diffusion into the fiber [2].
| Evidence Dimension | Hydrogen-bond acceptor count (indicative of dye-fiber interaction potential) |
|---|---|
| Target Compound Data | 9 H-bond acceptors; XLogP3 = 4.5; MW = 504.3 g/mol |
| Comparator Or Baseline | CAS 68391-44-6: 7 H-bond acceptors; LogP = 4.52; MW = 460.2 g/mol. CAS 65104-24-7: 9 H-bond acceptors; LogP = 4.33; MW = 504.3 g/mol. |
| Quantified Difference | +2 H-bond acceptors vs. ethanolamine analog, with equivalent LogP. LogP advantage of +0.17 units vs. diethylene glycol analog (4.50 vs. 4.33). |
| Conditions | Computed physicochemical properties; no direct experimental dyeing comparison available at time of assessment. |
Why This Matters
Higher H-bond acceptor count with uncompromised LogP suggests improved dye exhaustion and wet fastness on polyester, which is critical for procurement decisions where dye uptake percentage and color yield per unit mass directly impact process economics.
- [1] PubChem. Compound Summary: 1-((4-(2-(2-Bromo-4,6-dinitrophenyl)diazenyl)-1-naphthalenyl)amino)-3-methoxy-2-propanol. CID 3018423. National Library of Medicine. Accessed April 2026. View Source
- [2] Peters, A.T. Substituent effects on the colour, dyeing and fastness properties of 4-phenylazo-1-naphthylamines. Journal of the Society of Dyers and Colourists, 1988, 104, 344-348. DOI: 10.1111/j.1478-4408.1988.tb01177.x. View Source
